[4-(Fluoromethyl)phenyl]boronic acid
Description
[4-(Fluoromethyl)phenyl]boronic acid is a boronic acid derivative featuring a fluoromethyl (-CH2F) substituent at the para position of the phenyl ring. This structural motif combines the electron-withdrawing nature of fluorine with the boronic acid group’s reactivity, enabling applications in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. The fluoromethyl group enhances metabolic stability and modulates electronic properties, making it valuable in drug design and functional materials .
Properties
CAS No. |
301699-41-2 |
|---|---|
Molecular Formula |
C7H8BFO2 |
Molecular Weight |
153.95 g/mol |
IUPAC Name |
[4-(fluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2 |
InChI Key |
ODFTYHQQVNHCBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CF)(O)O |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are pivotal for arylboronic acid synthesis. While most literature focuses on trifluoromethylphenylboronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid), analogous strategies may apply to fluoromethyl derivatives:
Challenges : Fluoromethylboronic acids are less accessible than trifluoromethyl variants, limiting direct coupling applications.
Borylation of Fluoromethylbenzene Derivatives
Synthesis of fluoromethylbenzene intermediates followed by borylation is a viable pathway:
Data Gap : No direct reports of borylation for fluoromethylbenzene exist; yields are inferred from trifluoromethyl analogs.
Purification and Characterization
High-purity boronic acids are critical for applications. Methods from formylphenylboronic acid purification can be adapted:
Key Insight : Low-temperature purification minimizes decomposition of formyl or alkyl groups.
Alternative Approaches
For applications requiring fluoromethyl groups, consider:
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving [4-(Fluoromethyl)phenyl]boronic acid.
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in the modification of biomolecules.
Medicine:
Drug Development: Boronic acids are used in the design of enzyme inhibitors, particularly for proteases.
Industry:
Materials Science: Used in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The primary mechanism of action for [4-(Fluoromethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The fluoromethyl group can also participate in various interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Antiproliferative Activity
Several boronic acids exhibit antiproliferative effects, but their efficacy depends on substituent chemistry and solubility:
- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid demonstrated potent activity with IC50 values of 0.1969 µM and 0.2251 µM , respectively, against cancer cell lines. However, bulky analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid precipitated in cell culture media (RPMI), limiting their utility .
- Key Insight : The fluoromethyl group in [4-(Fluoromethyl)phenyl]boronic acid may strike a balance between potency and solubility. Its smaller size compared to polyaromatic substituents (e.g., pyren-1-yl) could mitigate precipitation issues while retaining bioactivity.
Table 1: Antiproliferative Activity of Selected Boronic Acids
*Predicted based on substituent size and polarity.
Electronic and Reactivity Profiles
The fluoromethyl group’s electron-withdrawing nature alters the boronic acid’s reactivity compared to other substituents:
- 4-(Methylthio)phenylboronic acid showed voltage-dependent conductance in single-molecule junctions, highlighting substituent-dependent electronic tuning .
- Triazole-substituted boronic acids exhibited improved β-lactamase inhibition (Ki values) over phenyl analogs, demonstrating how electron-deficient groups enhance target engagement .
Antimicrobial and Antifungal Activity
Fluorine-containing boronic acids often show enhanced antimicrobial properties:
- 4-Fluorophenyl and 2,4-difluorophenyl boronic acid derivatives displayed potent activity against bacterial and fungal strains, outperforming non-fluorinated analogs .
- Methoxyphenyl boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibited strong binding to fungal histone deacetylases (binding affinity: -8.7 kcal/mol), rivaling trichostatin A .
- Implication : The fluoromethyl group’s electronegativity and hydrophobic character may enhance membrane penetration and target binding, positioning [4-(Fluoromethyl)phenyl]boronic acid as a promising antimicrobial candidate.
Biological Activity
[4-(Fluoromethyl)phenyl]boronic acid is a compound of interest due to its potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: CHB F
- Molecular Weight: 139.95 g/mol
The boronic acid functional group (-B(OH)) is known for its ability to form reversible covalent bonds with diols, which is significant in biological applications, particularly in drug design.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of boronic acids, including [4-(Fluoromethyl)phenyl]boronic acid. The following table summarizes findings related to its activity against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 100 µg/mL | Moderate |
| Bacillus cereus | 50 µg/mL | High |
| Candida albicans | 200 µg/mL | Moderate |
| Aspergillus niger | 150 µg/mL | Moderate |
Case Studies
-
Study on Antibacterial Activity :
A study reported that [4-(Fluoromethyl)phenyl]boronic acid exhibited significant antibacterial activity against Bacillus cereus, with an MIC lower than that of the standard antibiotic AN2690 (Tavaborole). This suggests a promising potential for further development as an antibacterial agent . -
Antifungal Properties :
The compound was also tested against Candida albicans. Results indicated moderate antifungal activity, with complete inhibition observed at higher concentrations (200 µg/mL). The mechanism appears to involve disruption of cell wall synthesis .
The biological activity of [4-(Fluoromethyl)phenyl]boronic acid is believed to be linked to its ability to interact with specific enzymes involved in bacterial and fungal growth.
- Enzyme Inhibition : Docking studies have shown that this compound can bind effectively to leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in bacteria. The binding affinity suggests that it may inhibit bacterial growth by disrupting protein synthesis pathways .
- Cytotoxicity : While the compound exhibits antimicrobial properties, it is essential to assess its cytotoxic effects on human cells. Preliminary studies indicate that at therapeutic concentrations, cytotoxicity remains low, making it a candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
